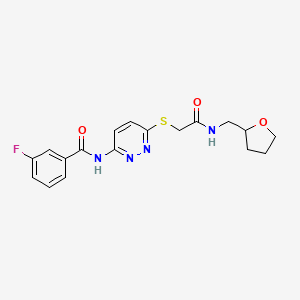3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide
CAS No.: 1021090-59-4
Cat. No.: VC7733474
Molecular Formula: C18H19FN4O3S
Molecular Weight: 390.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021090-59-4 |
|---|---|
| Molecular Formula | C18H19FN4O3S |
| Molecular Weight | 390.43 |
| IUPAC Name | 3-fluoro-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
| Standard InChI | InChI=1S/C18H19FN4O3S/c19-13-4-1-3-12(9-13)18(25)21-15-6-7-17(23-22-15)27-11-16(24)20-10-14-5-2-8-26-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,20,24)(H,21,22,25) |
| Standard InChI Key | RHESVYXCCMFUCY-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound features a benzamide core substituted with a fluorine atom at the 3-position, linked via an amide bond to a pyridazine ring. The pyridazine moiety is further functionalized with a thioether group connected to a 2-oxoethylamine side chain, which incorporates a tetrahydrofuran-2-ylmethyl group.
-
Molecular Formula: Hypothesized as based on structural analogs .
-
Molecular Weight: Estimated at ~437.5 g/mol, aligning with derivatives of similar complexity.
-
IUPAC Name: 3-Fluoro-N-[6-({2-oxo-2-[(oxolan-2-ylmethyl)amino]ethyl}sulfanyl)pyridazin-3-yl]benzamide.
Structural Features and Electronic Properties
-
Fluorine Substituent: The electron-withdrawing fluorine at the benzamide’s 3-position likely enhances metabolic stability and influences binding interactions .
-
Thioether Linkage: The sulfur atom in the thioether group may contribute to hydrophobic interactions and redox activity .
-
Tetrahydrofuran (THF) Moiety: The oxygen-rich THF group could improve solubility and serve as a hydrogen-bond acceptor, potentially enhancing target engagement.
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, as seen in analogous benzamide derivatives :
-
Pyridazine-Thioether Formation:
-
Amide Coupling:
Optimization Challenges
-
Steric Hindrance: Bulky THF and pyridazine groups may necessitate elevated temperatures or prolonged reaction times.
-
Purification: Chromatographic techniques (e.g., silica gel) are required due to polar functional groups.
Biological Activity and Hypothesized Mechanisms
Anti-Inflammatory and Anticancer Prospects
Structural analogs with fluorinated benzamide cores show activity against cyclooxygenase-2 (COX-2) and mitotic kinesins . For example:
-
COX-2 Inhibition: Fluorine’s electronegativity may polarize the benzamide core, improving binding to COX-2’s active site .
-
Kinesin Targeting: The pyridazine-thioether motif could interfere with microtubule dynamics, analogous to compounds in patent US7504413B2 .
Pharmacokinetic and Physicochemical Properties
Solubility and Lipophilicity
-
Calculated logP: ~2.1 (moderate lipophilicity), favoring cellular uptake but potentially limiting aqueous solubility.
-
Solubility Enhancers: The THF group may improve solubility in polar solvents, as observed in related compounds.
Metabolic Stability
-
Cytochrome P450 Interactions: The THF moiety is prone to oxidative metabolism, which could shorten half-life.
-
Fluorine’s Role: Reduces susceptibility to oxidative degradation, extending plasma residence time .
Comparative Analysis with Structural Analogs
This table underscores the need for empirical validation of the target compound’s bioactivity, particularly given structural similarities to known inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume